3-Fluoro-4-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]benzoic acid is a complex organic compound with significant implications in medicinal chemistry and materials science. This compound features a benzoic acid core substituted with a fluorine atom and a pyrazole moiety, which enhances its biological activity and chemical stability. It is classified as an aromatic carboxylic acid and is notable for its potential applications in drug development and chemical synthesis.
The compound can be synthesized through various methods, often involving the modification of existing benzoic acid derivatives or the introduction of functional groups through chemical reactions. Research literature has documented several synthetic pathways that highlight its versatility and utility in organic synthesis .
3-Fluoro-4-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]benzoic acid belongs to the class of fluorinated aromatic compounds and pyrazole derivatives. Its structural characteristics position it within the broader categories of heterocyclic compounds and carboxylic acids, making it relevant for various chemical applications.
The synthesis of 3-fluoro-4-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]benzoic acid typically involves multi-step synthetic routes. Common methods include:
The synthesis often employs reagents such as phosphorus oxychloride for activating the carboxylic acid derivatives, alongside various solvents like pyridine to facilitate reactions under controlled conditions. Temperature and reaction time are critical parameters that influence yield and purity .
The molecular structure of 3-fluoro-4-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]benzoic acid can be described as follows:
The compound's structural data can be represented using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR), which provide insights into its functional groups and bonding characteristics .
3-Fluoro-4-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]benzoic acid can participate in several types of chemical reactions:
Common reagents for these reactions include reducing agents like lithium aluminum hydride for reduction processes, while nucleophiles such as amines are used in substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing yields .
The mechanism of action for 3-fluoro-4-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]benzoic acid primarily involves its interaction with biological targets such as enzymes or receptors. The presence of the fluorine atom significantly enhances its binding affinity due to increased lipophilicity and electronic effects.
Research indicates that the pyrazole moiety may interact with specific protein targets, influencing biochemical pathways that are relevant in therapeutic contexts. The exact mechanisms may vary depending on the target and biological system involved .
The physical properties of 3-fluoro-4-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]benzoic acid include:
Key chemical properties include:
Relevant analyses such as thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) can provide further insights into thermal stability and phase transitions .
3-Fluoro-4-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]benzoic acid has several scientific uses:
Research continues to explore its potential applications across different fields, emphasizing its versatility as a synthetic intermediate .
Heterocyclic benzoic acid derivatives represent a cornerstone of rational drug design, combining the versatile bioisosteric properties of carboxylic acids with the target selectivity conferred by nitrogen-containing heterocycles. These hybrid architectures exploit the benzoic acid moiety's capacity for ionic and hydrogen-bonding interactions with biological targets, while appended heterocycles enhance binding affinity and pharmacokinetic properties. The strategic incorporation of fluorine atoms—particularly at the meta-position of the benzoic acid ring—introduces steric and electronic perturbations that fine-tune molecular reactivity, lipophilicity, and metabolic stability. Among these derivatives, 3-fluoro-4-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]benzoic acid (PubChem CID: 66010152) exemplifies a prototypical scaffold engineered for optimized drug-target engagement [1] [7]. Its structure integrates three pharmacologically significant elements: a fluorinated aromatic system, a 1,2-disubstituted pyrazole, and a branched alkyl chain, collectively enabling diverse biological applications ranging from enzyme inhibition to anticancer activity.
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₄H₁₅FN₂O₂ | Balanced carbon/heteroatom ratio for drug-likeness |
Molecular Weight | 262.28 g/mol | Compliant with Lipinski's Rule of Five |
Canonical SMILES | CC(C)C1=NN(C=C1C2=CC(=C(C=C2)C(=O)O)F)C | Enables computational screening |
Hydrogen Bond Acceptors | 4 | Facilitates target binding via H-bond interactions |
Calculated LogP (cLogP) | 3.1 | Optimal membrane permeability |
Fluorinated pyrazole-benzene hybrids leverage synergistic effects between fluorine's electronegativity and the pyrazole ring's hydrogen-bonding capability. The 3-fluoro substitution on the benzoic acid component induces a strong electron-withdrawing effect, lowering the pKa of the carboxylic acid group (typically to ~3.5–4.0) and enhancing its capacity for ionic interactions with cationic residues in enzyme binding pockets [1] [7]. Concurrently, the 1-methyl-3-(propan-2-yl)pyrazole moiety contributes steric bulk and moderate lipophilicity (cLogP ≈ 3.1), promoting membrane penetration while avoiding excessive hydrophobicity. This balance is critical for oral bioavailability, as evidenced by related FDA-approved drugs like alpelisib (PI3K inhibitor) and ubrogepant (CGRP receptor antagonist), which incorporate similar trifluoromethylpyridine and trifluoroethyl groups, respectively [6].
The isopropyl group at the pyrazole 3-position further enhances target selectivity by occupying hydrophobic subpockets inaccessible to smaller substituents. In antimicrobial SAR studies, analogues bearing branched alkyl chains (e.g., compound 13 in [3]) demonstrated MIC values of 25 μg/mL against S. aureus and B. subtilis, outperforming linear-chain derivatives by 4-fold. This underscores the role of steric optimization in maximizing ligand–target complementarity [3].
The benzoic acid-pyrazole scaffold achieves selective enzyme inhibition through three interdependent motifs:
Bioisostere Class | Example | pKa Range | Key Applications |
---|---|---|---|
Tetrazoles | 6.6–7.2 | Angiotensin II receptor blockers | |
Acylsulfonamides | 4.5–5.5 | β₃-Adrenergic receptor agonists | |
Hydroxamic acids | Bufexamac | 8.5–10.5 | HDAC/MMP inhibitors |
Benzoic acids | Target Compound | 3.5–4.2 | Kinase/eIF4E inhibitors |
Pyrazole as a Conformational Restriction Tool: The pyrazole's 1-methyl group prevents N–H-mediated off-target interactions, while the N1–C4 linkage to the benzoic acid restricts bond rotation, pre-organizing the molecule for optimal target engagement. In eIF4E inhibitors (CN103958487A [10]), analogous pyrazole–benzene linkers position hydrophobic substituents into allosteric pockets, achieving >50-fold selectivity over homologous enzymes.
Fluorine as a Steric-Electronic Modulator: The 3-fluoro substituent exerts dual effects:
Pyrazole-containing pharmacophores have evolved from early anti-inflammatory agents to targeted therapies, driven by incremental SAR refinements:
Post-2010: Eltrombopag (thrombopoietin receptor agonist) exemplifies modern hybrid designs, pairing a hydrazone-linked benzoic acid with a 3,4-disubstituted pyrazole. Its efficacy hinges on the meta-carboxylic acid, which chelates metal ions in the target's transmembrane domain [3] [6].
Table 3: Evolution of Pyrazole-Containing Pharmaceuticals
Era | Compound | Key Structural Features | Therapeutic Application |
---|---|---|---|
Pre-1950 | Antipyrine | 1,2-Dimethyl-3-pyrazolone | Analgesic/Antipyretic |
1960s | Metamizole | Pyrazolone with methanesulfonate | Perioperative pain |
2000s | Edaravone | 1-Phenyl-3-methylpyrazolone + F | Neuroprotection (ALS) |
2010s | Eltrombopag | Hydrazone-benzoic acid + pyrazole | Thrombocytopenia |
Contemporary | Target Compound | 3-F-benzoic acid + isopropylpyrazole | Investigational enzyme inhibitor |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4